N-Acetyl-D3-L-4-hydroxyphenylalanine
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Overview
Description
N-Acetyl-D3-L-4-hydroxyphenylalanine is a labelled derivative of N-Acetyl-L-tyrosine. It is commonly used as a precursor of tyrosine and catecholamines in neurotransmitter treatment . The compound has a molecular formula of HOC6H4CH2CH(NHCOCD3)COOH and a molecular weight of 226.25 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D3-L-4-hydroxyphenylalanine involves the acetylation of L-4-hydroxyphenylalanine with deuterated acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine to facilitate the acetylation process. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D3-L-4-hydroxyphenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
N-Acetyl-D3-L-4-hydroxyphenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labelled compound for tracing and studying metabolic pathways.
Biology: Employed in studies related to protein synthesis and enzyme activity.
Medicine: Investigated for its potential in neurotransmitter treatment and as a precursor for catecholamines.
Industry: Utilized in the production of pharmaceuticals and as a reference material in quality control.
Mechanism of Action
The mechanism of action of N-Acetyl-D3-L-4-hydroxyphenylalanine involves its conversion to tyrosine and subsequently to catecholamines such as dopamine, norepinephrine, and epinephrine. These catecholamines act as neurotransmitters and play crucial roles in various physiological processes, including mood regulation, stress response, and cardiovascular function .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosine: The unlabelled version of N-Acetyl-D3-L-4-hydroxyphenylalanine.
L-4-hydroxyphenylalanine: The non-acetylated form of the compound.
N-Acetyl-D3-L-tyrosine: Another labelled derivative with similar properties.
Uniqueness
This compound is unique due to its deuterium labelling, which makes it particularly useful in metabolic studies and tracing experiments. The presence of deuterium atoms allows for precise tracking of the compound’s metabolic fate without altering its chemical properties significantly .
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m0/s1/i1D3 |
InChI Key |
CAHKINHBCWCHCF-ASGODXDTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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